molecular formula C14H8O8 B14680244 Naphthalene-1,2,3,4-tetracarboxylic acid CAS No. 31901-98-1

Naphthalene-1,2,3,4-tetracarboxylic acid

Cat. No.: B14680244
CAS No.: 31901-98-1
M. Wt: 304.21 g/mol
InChI Key: MZYHMUONCNKCHE-UHFFFAOYSA-N
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Description

Naphthalene-1,2,3,4-tetracarboxylic acid is an organic compound derived from naphthalene, characterized by the presence of four carboxylic acid groups attached to the naphthalene ring. This compound is known for its stability and high melting point, making it a valuable substance in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2,3,4-tetracarboxylic acid can be synthesized through the oxidation of pyrene using typical oxidants such as chromic acid and chlorine . The process involves the formation of an unsaturated tetrachloride, which hydrolyzes to enols that tautomerize to the bis-dione. This intermediate is then oxidized to form the tetracarboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves the Henkel disproportionation reaction. This method uses the sodium salt or sodium-potassium mixed salt of a raw material as the alkali salt, with sodium halide as a co-catalyst. The reaction is carried out at high temperatures (350-450°C) in the presence of carbon dioxide or another inert gas .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chromic acid, chlorine, and various reducing agents. The reactions typically require specific conditions such as high temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, such as naphthalene diimides and other substituted naphthalenes .

Mechanism of Action

The mechanism of action of naphthalene-1,2,3,4-tetracarboxylic acid involves its ability to undergo hydrolysis and form various ionic species depending on the pH of the solution. The compound’s reactivity is influenced by its conjugated ring system and the presence of electron-withdrawing carbonyl groups . These properties enable it to participate in electron transfer processes and form stable radical anions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,2,3,4-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized naphthalene derivatives and in applications requiring high stability and specific electronic properties .

Properties

CAS No.

31901-98-1

Molecular Formula

C14H8O8

Molecular Weight

304.21 g/mol

IUPAC Name

naphthalene-1,2,3,4-tetracarboxylic acid

InChI

InChI=1S/C14H8O8/c15-11(16)7-5-3-1-2-4-6(5)8(12(17)18)10(14(21)22)9(7)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

MZYHMUONCNKCHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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